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Compound of Interest

Compound Name: Tak-778

Cat. No.: B1241480

Note to the Reader: Initial research on "TAK-778" has revealed information on two distinct
investigational compounds. To ensure comprehensive coverage, this document provides details
on both. The first is a small molecule, TAK-778, investigated for its properties related to bone
and cartilage growth. The second, and more recent compound in clinical development, is BJT-
778 (also known as Brelovitug), a monoclonal antibody for the treatment of chronic hepatitis B
and D. Given the overlap in naming conventions and the detailed clinical data available for
BJT-778, information for both is presented.

Part 1: TAK-778 (Bone and Cartilage Growth
Inducer)

TAK-778 is a derivative of ipriflavone that has been studied for its potential to induce bone
growth and promote chondrogenesis.[1][2]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1241480?utm_src=pdf-interest
https://www.benchchem.com/product/b1241480?utm_src=pdf-body
https://www.benchchem.com/product/b1241480?utm_src=pdf-body
https://www.benchchem.com/product/b1241480?utm_src=pdf-body
https://www.benchchem.com/product/b1241480?utm_src=pdf-body
https://www.medchemexpress.com/TAK-778.html
https://pubmed.ncbi.nlm.nih.gov/10405335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Value Species/Model Source

In Vitro Concentration 10 puM (continuous

) ) Not specified [1]
(Mineralized Nodules)  treatment)
In Vitro Concentration N
o >1uM Not specified [1]
(ALP Activity)
In Vitro Concentration o
10 pM (significant -
(Saturated Cell Not specified [1]

) reduction)
Density)

Experimental Protocols

In Vitro Osteoblast Differentiation
¢ Objective: To assess the effect of TAK-778 on osteoblast differentiation.
o Methodology:

o Human bone marrow cells are cultured.

o Continuous treatment with TAK-778 at a concentration of 10 uM is applied for a duration
ranging from 1 to 21 days.

o The area of mineralized nodules is measured to determine the extent of bone growth.

o Cellular Alkaline Phosphatase (ALP) activity is measured in response to different
concentrations of TAK-778 (starting from 1 yM).

o The DNA content of the cells at the confluence stage is analyzed to assess cell
proliferation.

o The amounts of soluble collagen and osteocalcin secreted into the culture medium are
measured between days 5 and 7 of treatment.

o The secretion of TGF-3 and IGF-I is measured at various time points throughout the 21-
day culture period.
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In Vitro Chondrogenesis
» Objective: To evaluate the effect of TAK-778 on cartilage formation.
o Methodology:

o Mouse chondroprogenitor-like ATDCS cells are used.

o The cells are treated with TAK-778.

o The formation of cartilaginous nodules is observed.

o Gene expression of transforming growth factor-beta(2), bone morphogenetic protein-4,
and insulin-like growth factor-I is analyzed to understand the mechanism of action.

In Vivo Articular Cartilage Repair

o Objective: To determine the in vivo efficacy of TAK-778 in repairing articular cartilage

defects.
o Methodology:
o Full-thickness defects are created in the articular cartilage of rabbit knees.

o A single injection of TAK-778-containing sustained-release microcapsules is administered
to the defect site.

o The repair process of the cartilage is monitored and evaluated over time.

Signaling Pathway

tfepemter e —|  Estrogen Receptor Osteoblast Differentiation

TGF-2 Upregulation

Chondrogenesis
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Caption: Proposed signaling pathway for TAK-778 in bone and cartilage formation.

Part 2: BJT-778 (Brelovitug) - Monoclonal Antibody
for Hepatitis B and D

BJT-778, also known as brelovitug, is a fully human monoclonal antibody that targets the
hepatitis B surface antigen (HBsAQ). It is currently under investigation for the treatment of
chronic hepatitis B (CHB) and chronic hepatitis D (CHD).

Quantitative Data Summary

Phase 1 Clinical Trial in Healthy Volunteers

Number of Subjects (BJT-

Dose Group Administration Route
778 : Placebo)
75 mg Subcutaneous 6:2
300 mg Subcutaneous 6:2
900 mg Subcutaneous 6:2

Pharmacokinetic Parameters (Single Dose)

Parameter 75 mg Dose 300 mg Dose 900 mg Dose
c Dose-proportional Dose-proportional Dose-proportional
max
increase observed increase observed increase observed
) Dose-proportional Dose-proportional Dose-proportional
AUCinf

increase observed

increase observed

increase observed

t1/2 (half-life) 27-36 days 27-36 days 27-36 days
Time to Cmax 7 days 7 days 7 days
In Vitro Efficacy
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Parameter Value
EC50 (HBV neutralization) 0.09 nM
EC50 (HDV neutralization) 0.01 nM

Phase 2b/3 Clinical Trial (CHD)

Administration

Arm Treatment Dosing Schedule
Route

1 Brelovitug 300 mg Subcutaneous Once weekly

2 Brelovitug 900 mg Subcutaneous Once every 4 weeks

Brelovitug 300 mg
3 Delayed Treatment Subcutaneous once weekly after
Week 24

Experimental Protocols

Phase 1a/1b Clinical Trial Protocol (BJT-778-001)

» Objective: To evaluate the safety, tolerability, and pharmacokinetics of BJT-778 in healthy
subjects.

o Study Design: Double-blind, randomized, placebo-controlled, single-ascending-dose.
o Participants: Healthy male and female volunteers aged 18 to 55.
o Methodology:

o Subjects are randomized in a 3:1 ratio to receive a single subcutaneous dose of BJT-778
or placebo.

o Dose cohorts are 75 mg, 300 mg, and 900 mg.

o Pharmacokinetic samples are collected at multiple timepoints on Day 1, and on Days 2, 4,
8, 15, 29, 57, and 85.
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o Serum concentrations of BJT-778 are determined by a validated noncompetitive
immunoassay using electrochemiluminescence detection.

o Pharmacokinetic parameters are estimated using noncompartmental analysis.
Phase 2 Clinical Trial in CHD Patients
o Objective: To evaluate the efficacy and safety of BJT-778 in patients with chronic hepatitis D.
o Study Design: Multi-arm, open-label.

o Participants: Patients with quantifiable HDV RNA and HBV suppressed on nucleos(t)ide
therapy.

» Methodology:

o Participants are assigned to one of three BJT-778 dose arms: 300 mg weekly, 600 mg
every week for 12 weeks then every two weeks, or 900 mg every four weeks after a
loading dose at week two.

o Efficacy is assessed by virologic response (HDV RNA levels) and ALT normalization.

o Safety is monitored through the recording of adverse events.

Mechanism of Action and Experimental Workflow
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Mechanism of Action

BJT-778 (anti-HBsAg mAb)

Hepatitis B Surface Antigen (HBsAg)

part of

HBV & HDV Virions BJT-778-HBsAg Immune Complex

via FcyR-mediated uptake

Therapeutic Effect

Neutralization & Clearance of Virions Enhanced T Cell Activation
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Caption: Dual mechanism of action of BJT-778 in hepatitis B and D.
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Patient Screening (CHB/CHD)

Randomization
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'
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Caption: Generalized workflow for a clinical trial of BJT-778.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for TAK-778 and BJT-
778 (Brelovitug)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241480#tak-778-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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